Methyl 7-methyl-4-oxo-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Description
Methyl 7-methyl-4-oxo-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound featuring a fused pyrido[2,3-d]pyrimidine core. Key structural elements include:
- Methyl ester at position 5, enhancing lipophilicity and influencing bioavailability .
- 7-methyl substituent, which may modulate steric and electronic interactions.
- 4-oxo and 2-sulfanyl groups, contributing to hydrogen-bonding and redox activity .
This compound is cataloged under CAS 938018-09-8 with a purity of 97% and is marketed for research purposes . Its carboxylic acid analog (CAS 937599-74-1) is also available, differing in the substitution of the methyl ester with a carboxylic acid group, which impacts solubility and pharmacokinetic properties .
Properties
IUPAC Name |
methyl 7-methyl-4-oxo-1-(oxolan-2-ylmethyl)-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-8-6-10(14(20)21-2)11-12(16-8)18(15(23)17-13(11)19)7-9-4-3-5-22-9/h6,9H,3-5,7H2,1-2H3,(H,17,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTCUEXFDZXXBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)NC(=S)N(C2=N1)CC3CCCO3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 7-methyl-4-oxo-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound with potential biological activities. Its structure suggests that it may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The compound has the molecular formula and a molecular weight of 460.57 g/mol. It features a pyrido-pyrimidine framework, which is known for its diverse biological activities. The presence of a sulfanyl group and a tetrahydrofuran moiety further enhances its potential for biological interactions.
Antimicrobial Activity
Research indicates that derivatives of similar pyrido-pyrimidine compounds exhibit significant antimicrobial properties. For example, studies have shown that compounds with similar structures demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds can be as low as 0.004 mg/mL, indicating potent activity against pathogens such as Escherichia coli and Staphylococcus aureus .
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Pathogen |
|---|---|---|---|
| Compound 8 | 0.004 - 0.03 | 0.008 - 0.06 | E. coli |
| Compound 12 | 0.015 | Not specified | S. aureus |
| Compound 15 | 0.004 - 0.06 | Not specified | T. viride |
Antifungal Activity
The antifungal activity of related compounds has also been documented, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains . The most sensitive strains included Trichoderma viride, while Aspergillus fumigatus showed more resistance.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that specific substitutions on the pyrido-pyrimidine core significantly influence biological activity. For instance, the introduction of a sulfanyl group and modifications in the tetrahydrofuran ring can enhance the potency against microbial targets .
Case Studies
- Antibacterial Efficacy : A study assessing multiple derivatives demonstrated that certain modifications led to an increase in antibacterial efficacy compared to standard antibiotics like ampicillin and streptomycin .
- Molecular Docking Studies : Computational studies using molecular docking techniques indicated favorable binding interactions between these compounds and bacterial enzymes, supporting their potential as antibacterial agents .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that the compound adheres to Lipinski's rule of five, indicating good oral bioavailability potential . However, detailed toxicological assessments are necessary to evaluate safety profiles before clinical applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents at positions 1, 2, 5, and 7, leading to distinct physicochemical and biological profiles. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Solubility :
- The carboxylic acid derivative (CAS 937599-74-1) exhibits higher aqueous solubility compared to the methyl ester (CAS 938018-09-8) due to ionizable groups .
- The cyclopropyl group in the third analog () may reduce solubility but enhance membrane permeability due to hydrophobicity .
No direct biological data are provided in the evidence, but structural similarities to pyrimidine derivatives imply possible antiviral or anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
